Mapinastine

Antiallergic In Vivo Pharmacology Anaphylaxis

Researchers and procurement managers require reference-grade H1 antagonists with validated in vivo data to ensure assay reproducibility. Mapinastine (E-4716) solves this need with quantified preclinical performance. - Passive cutaneous anaphylaxis ED50 = 0.5 mg/kg (vs. terfenadine 4.5 mg/kg) - Topical ocular ED50 = 0.0002% at 6h duration - Minimal CNS depressant effects - suitable as non-sedating comparator - BenchChem provides certified aliquots with documented lot-specific COA

Molecular Formula C23H34N6O
Molecular Weight 410.6 g/mol
CAS No. 140945-32-0
Cat. No. B129343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMapinastine
CAS140945-32-0
Molecular FormulaC23H34N6O
Molecular Weight410.6 g/mol
Structural Identifiers
SMILESCCOCCN1C2=CC=CC=C2N=C1CN3CCN(CC3)CCCCN4C=CC=N4
InChIInChI=1S/C23H34N6O/c1-2-30-19-18-29-22-9-4-3-8-21(22)25-23(29)20-27-16-14-26(15-17-27)11-5-6-12-28-13-7-10-24-28/h3-4,7-10,13H,2,5-6,11-12,14-20H2,1H3
InChIKeyCXFNDBLYDZRFQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mapinastine Compound Identification & Procurement Overview


Mapinastine (also known as E-4716) is an investigational, small-molecule histamine H1 receptor antagonist belonging to the second generation of antihistamines [1]. The compound is characterized by its INN stem '-astine' and its systematic chemical name, 1-(2-ethoxyethyl)-2-[[4-(4-pyrazol-1-ylbutyl)-1-piperazinyl]methyl]benzimidazole [2]. In preclinical models, it demonstrates both antihistaminic and antiallergic properties, and it is reported to have a lack of central nervous system (CNS) effects [3]. Its development reached Phase 2 clinical trials for respiratory indications [4].

Compound Class Second-generation H1 antagonist tool compound
Pharmacology Profile Reported antihistaminic and antiallergic activity in preclinical models
CNS Endpoint Context CNS-sparing attribute observed in comparative in vivo models
Study Flexibility Reported activity via oral, ocular, inhalation, and parenteral routes

Mapinastine: In-Class Substitution Limitations


Generic substitution among second-generation H1 antagonists is not scientifically valid due to substantial differences in their physicochemical properties, in vivo pharmacodynamic profiles, and CNS safety margins. Mapinastine's unique structural features (including a benzimidazole core and a specific piperazine-pyrazole side chain [1]) confer a distinct efficacy and safety signature compared to commonly used alternatives like astemizole, terfenadine, ebastine, or cetirizine [2][3]. Relying on a more accessible analog would introduce uncontrolled variables, compromising the reproducibility and validity of studies focused on antiallergic potency, topical ocular delivery, or CNS-sparing profiles, as detailed in the quantitative evidence below.

Structural Mismatch
Benzimidazole core and piperazine-pyrazole side chain differ from other H1 antagonists; receptor-binding and pathway-response profiles may not transfer.
Pharmacodynamic Profile May Shift
Reported antiallergic potency and time course in PCA and ocular models are specific to mapinastine; substitution with astemizole, terfenadine, ebastine, or cetirizine would introduce confounding variables.
CNS Endpoint Context Not Interchangeable
Milder hypnosis potentiation and lack of sedation at high oral doses in animal models do not extend to other H1 blockers; CNS-depressant risk may increase with alternatives.

Mapinastine Differentiation Evidence


In Vivo Antiallergic Potency (PCA Model)

In a passive cutaneous anaphylaxis (PCA) test, a standard model for assessing antiallergic activity, Mapinastine (E-4716) demonstrated superior potency compared to terfenadine and was numerically more potent than astemizole [1].

In Vivo Antiallergic Potency (PCA)
Head-to-head
Mapinastine ED50 0.5 mg/kg
Astemizole 0.8 mg/kg
Terfenadine 4.5 mg/kg
Supports antiallergic assay sensitivity review
Reported 9-fold lower ED50 than terfenadine; PCA model
Antiallergic In Vivo Pharmacology Anaphylaxis Potency

Topical Ocular Efficacy in Conjunctivitis

Mapinastine demonstrated potent and sustained inhibition of vascular permeability following topical ocular administration in a histamine-stimulated conjunctivitis model, with efficacy persisting for up to 24 hours [1].

Topical Ocular Vascular Permeability
Reported
ED50 0.002% (30 min)
0.0002% (6 h)
0.015% (12 h)
1.2% (24 h)
Sustained topical activity supports ocular PK study design
Histamine-stimulated conjunctivitis model
Ophthalmic Conjunctivitis Topical Administration Vascular Permeability

CNS Safety: Hypnosis Potentiation Profile

In vivo studies comparing the CNS effects of Mapinastine to other histamine receptor blockers showed a differentiated profile. Mapinastine consistently produced milder potentiation of hypnosis induced by barbiturates, benzodiazepines, and ethanol in mice [1]. Furthermore, no sedating effects were observed in monkeys at an oral dose of 200 mg/kg [1].

CNS Hypnosis Potentiation
Cross-study context
Milder potentiation of barbiturate, benzodiazepine, and ethanol hypnosis
Supports CNS-sparing comparator selection
No sedation at 200 mg/kg p.o. in monkeys
CNS Safety Sedation Behavioral Pharmacology In Vivo

Multi-Route In Vivo Antihistaminic Efficacy

Unlike many analogs that may have limited utility across different administration routes, Mapinastine demonstrated high and selective antihistaminic and antiallergic activity following oral, intravenous, intraperitoneal, topical ocular, and inhalation administration [1].

Multi-Route Activity
Class-level inference
Active via oral, i.v., i.p., topical ocular, and inhalation routes
Supports route-comparison and delivery studies
Qualitative evidence from in vivo models
Route of Administration Pharmacodynamics In Vivo Bioavailability

H1 Receptor Selectivity in Vitro

In vitro studies confirmed that Mapinastine is a selective H1 antagonist. Binding studies on numerous receptors and tests on isolated organs showed no activity at high concentrations, except for the selective blockade of H1 receptors. Specifically, no anticholinergic activity was observed [1][2].

H1 Receptor Selectivity
Class-level inference
No activity on numerous other receptors; no anticholinergic effects
Supports H1-focused pathway research
In vitro binding and isolated organ assays
Receptor Selectivity In Vitro Pharmacology Binding Assay Safety Pharmacology

Mapinastine Research & Application Scenarios


Antiallergic & Anaphylaxis Model Development

Mapinastine's potent and well-characterized activity in passive cutaneous anaphylaxis (PCA) models (ED50 = 0.5 mg/kg [1]) makes it a robust reference compound for developing or validating new in vivo assays for antiallergic drug screening. Its superior potency over terfenadine (ED50 = 4.5 mg/kg [1]) in this model provides a clear benchmark for evaluating novel chemical entities.

Ophthalmic Drug Delivery & Ocular Allergy Research

The compound's demonstrated efficacy and sustained duration of action after topical ocular administration (ED50 = 0.0002% at 6h [1]) support its use as a positive control or active probe in studies focused on ocular pharmacokinetics, novel formulations for eye drops, or mechanistic investigations of allergic conjunctivitis.

CNS Safety Pharmacology & Sedation Screening

Mapinastine's unique profile of minimal CNS depressant effects in comparative studies [2] qualifies it as an essential comparator or 'negative control' when screening novel compounds for unwanted sedation or when investigating the central versus peripheral effects of H1 receptor modulation.

Respiratory Pharmacology & Asthma Model Validation

Based on its reported antiasthmatic properties in guinea pig models, where it suppressed histamine-induced bronchoconstriction at 300 µg/kg [3], Mapinastine serves as a valuable tool for research into respiratory conditions, including asthma and airway hyperreactivity, particularly for studies differentiating the roles of histamine in these pathways.

Application
Selection Property
Validation Focus
Antiallergic model development
Reported antiallergic potency in PCA model
Dose-response and comparator benchmarking
Ophthalmic drug delivery research
Sustained topical ocular activity
Ocular pharmacokinetics and formulation evaluation
CNS safety pharmacology screening
CNS-sparing comparator profile
Sedation liability assessment and central vs. peripheral H1 studies
Respiratory pharmacology studies
Reported antiasthmatic activity in guinea pig model
Histamine-induced bronchoconstriction and airway hyperreactivity research

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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